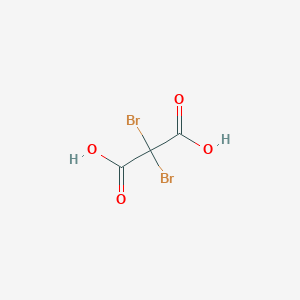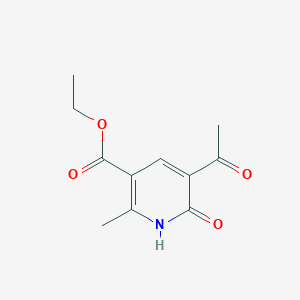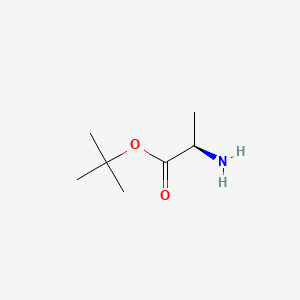
Methyl 10-(2-hexylcyclopropyl)decanoate
Overview
Description
Methyl 10-(2-hexylcyclopropyl)decanoate (MHCD) is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of cyclopropyl fatty acids, which are known for their unique biological activities. MHCD has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Scientific Research Applications
Synthesis and Chemical Characteristics
- Methyl 10-(2-hexylcyclopropyl)decanoate, a compound related to fatty acid methyl esters, has been synthesized and analyzed. The process involves the Wittig reaction and hydrogenation to produce the desired esters, characterized by techniques like gas chromatography-mass spectrometry (GC-MS) (Rojo & Perkins, 1989).
Applications in Biodiesel Research
- This compound's applications in biodiesel research are significant. Studies have focused on comparing the combustion characteristics of methyl decanoate with conventional diesel, revealing insights into biodiesel's combustion mechanisms, flame structures, and soot formation patterns (Su et al., 2018).
- Detailed chemical kinetic mechanisms have been developed for methyl decanoate, enhancing understanding of biodiesel oxidation processes. This research is pivotal for improving biodiesel combustion in engines (Herbinet, Pitz, & Westbrook, 2007).
Biotransformation and Industrial Applications
- Methyl decanoate is also studied in biotransformation processes, such as converting fatty acid methyl esters to dicarboxylic acids. This research has applications in industrial chemistry, especially in producing compounds like sebacic acid (Sugiharto et al., 2018).
- In chemical synthesis, the role of methyl decanoate in reactive distillation systems for producing fatty acid methyl esters (FAMEs) is investigated. This process is crucial for the large-scale production of compounds like MeDC, important in various chemical industries (Aqar, Rahmanian, & Mujtaba, 2017).
Additional Research Perspectives
- Other research areas include the study of methyl decanoate in combustion engines, providing insights into autoignition characteristics, ignition delay times, and combustion mechanisms (Wang et al., 2020).
- The compound's thermal decomposition has been analyzed in jet-stirred reactors, contributing to the understanding of its reactivity and the production of various chemical species (Herbinet et al., 2011).
properties
IUPAC Name |
methyl 10-(2-hexylcyclopropyl)decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-11-14-18-17-19(18)15-12-9-7-6-8-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASAQWANQLNRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC1CCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-(2-hexylcyclopropyl)decanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)
![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)
![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)









